molecular formula C8H9N3O B3032090 7-Amino-3,4-dihydroquinazolin-2(1H)-one CAS No. 1042972-67-7

7-Amino-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B3032090
CAS No.: 1042972-67-7
M. Wt: 163.18
InChI Key: QKIGVMPBZNAVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-3,4-dihydroquinazolin-2(1H)-one is a versatile chemical scaffold based on the privileged quinazolinone structure, known for its broad spectrum of biological activities and significant potential in medicinal chemistry research . Quinazolinone derivatives are frequently explored as key intermediates in the synthesis of various biologically active compounds, particularly in the development of targeted anticancer therapies . For instance, similar 6-amino-7-hydroxyl quinazolinone derivatives are recognized as important intermediates for synthesizing "for Buddhist nun" (likely a translation for a specific kinase inhibitor class) series antitumor drugs, such as Afatinib and Dacomitinib, which act as tyrosine kinase inhibitors . Beyond oncology research, the quinazolinone core is a fundamental structure in compounds exhibiting a wide range of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities . This makes this compound a valuable building block for researchers designing and synthesizing new compounds for biological evaluation against multiple therapeutic targets. Its structural similarity to other dihydroquinazolinones, which have been identified as potent tubulin polymerization inhibitors, also suggests potential utility in the investigation of antimitotic agents . Please Note: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-3,4-dihydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-3H,4,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIGVMPBZNAVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725602
Record name 7-Amino-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042972-67-7
Record name 7-Amino-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within the Dihydroquinazolinone Chemical Class

7-Amino-3,4-dihydroquinazolin-2(1H)-one is a derivative of the dihydroquinazolinone chemical class. These compounds are nitrogen-containing heterocyclic molecules characterized by a bicyclic structure where a benzene (B151609) ring is fused to a dihydropyrimidinone ring. The core of 2,3-dihydroquinazolin-4(1H)-one, a common isomer, consists of a phenyl ring fused with a six-membered ring containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 4. scbt.com Dihydroquinazolinones belong to the larger family of quinazolines, which are heterocyclic aromatic organic compounds. nih.gov

The specific compound, this compound, is defined by this core structure with the addition of an amino group (-NH2) at the 7th position of the benzene ring. Its chemical and structural properties are summarized in the table below.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
IUPAC Name 7-amino-3,4-dihydro-1H-quinazolin-2-one
Canonical SMILES C1C2=C(C=C(C=C2)N)NC(=O)N1

| InChI Key | QKIGVMPBZNAVLT-UHFFFAOYSA-N |

Data sourced from PubChem.

Significance of the Dihydroquinazolinone Scaffold in Medicinal Chemistry Research

The dihydroquinazolinone scaffold is considered a "privileged scaffold" in drug design and medicinal chemistry. nih.gov This designation is due to its ability to serve as a core structural component in a wide variety of biologically active compounds. scbt.comnih.gov The versatility of this framework allows for chemical modifications at multiple positions, enabling the development of derivatives with diverse pharmacological activities. nih.gov

Research has demonstrated that compounds containing the dihydroquinazolinone moiety exhibit a broad spectrum of therapeutic potential. nih.gov Notable areas of investigation include:

Anticancer Activity: Dihydroquinazolinone derivatives have been synthesized and evaluated as potential cytotoxic agents against various cancer cell lines. nih.govunifi.it Some have been investigated as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive for oncology research. nih.gov

Antimalarial Activity: In the effort to develop new antimalarial therapies, the dihydroquinazolinone scaffold has been identified as a promising chemotype. organic-chemistry.org Specific derivatives have been shown to target PfATP4, a crucial ion pump in the Plasmodium falciparum parasite. organic-chemistry.orgresearchgate.net

Anti-inflammatory and Analgesic Effects: Certain dihydroquinazolinone compounds have been recognized for their potential analgesic and anti-inflammatory properties. nih.gov

Other Biological Activities: The scaffold has also been explored for its potential in developing antibacterial, antihypertensive, and diuretic agents. nih.govnih.gov

Table 2: Examples of Biological Activities Associated with the Dihydroquinazolinone Scaffold

Biological Activity Research Focus
Anticancer Inhibition of tubulin polymerization; general cytotoxic agents against various human cancer cell lines. nih.gov
Antimalarial Targeting the PfATP4 protein in Plasmodium falciparum. organic-chemistry.orgresearchgate.net
Antihypertensive The derivative Aquamox is a known antihypertensive agent. nih.gov
Diuretic The derivative Fenquizone is recognized as a diuretic. nih.gov

| Antileishmanial | Certain derivatives have been identified as potential agents against Leishmaniasis. nih.gov |

Historical Perspective on Quinazolinone and Dihydroquinazolinone Research

The study of quinazolinone derivatives dates back many decades. Early research in the mid-20th century led to the discovery of their effects on the central nervous system. The most well-known historical example is Methaqualone, a 4-quinazolinone derivative that was widely used as a hypnotic and sedative drug. acs.org

Initial investigations focused primarily on the sedative and anticonvulsant properties of these compounds. However, over time, the scope of research broadened significantly as chemists began to synthesize a wider array of derivatives and screen them for other biological activities. nih.gov This expansion revealed the remarkable versatility of the quinazolinone and dihydroquinazolinone core.

In recent decades, advancements in synthetic chemistry, including the development of multi-component reactions and green chemistry approaches, have made it easier to create diverse libraries of these compounds. scbt.com This has accelerated the discovery of their potential applications in various therapeutic areas, from infectious diseases to oncology, cementing their status as a staple scaffold in modern medicinal chemistry. nih.govnih.gov

Overview of the Chemical Compound S Research Trajectory and Scope

Classical and Established Synthetic Approaches to Dihydroquinazolin-2(1H)-ones

Traditional methods for the construction of the dihydroquinazolin-2(1H)-one core have been well-established, providing reliable and accessible pathways to this heterocyclic system. These methods often involve cyclization reactions of appropriately substituted benzene (B151609) precursors.

Cyclization Reactions

Cyclization reactions form the cornerstone of dihydroquinazolin-2(1H)-one synthesis, typically proceeding through the formation of the heterocyclic ring from an open-chain precursor.

A primary route to the 3,4-dihydroquinazolin-2(1H)-one scaffold involves the cyclization of an o-aminobenzylamine with a suitable carbonyl-containing reagent. This carbonyl source can be phosgene (B1210022), a phosgene equivalent such as triphosgene (B27547), or urea (B33335). nih.govcommonorganicchemistry.comrsc.org The reaction proceeds via the formation of a urea derivative from the o-aminobenzylamine, which then undergoes intramolecular cyclization to furnish the desired heterocyclic ring.

Alternatively, o-nitrobenzylamines can be employed as precursors. This approach necessitates a reductive cyclization strategy. The nitro group is reduced in situ to an amino group, which then reacts with a carbonyl compound present in the reaction mixture to form the dihydroquinazolinone ring. A common method for the reduction of the nitro group is the use of iron in acetic acid (Fe/AcOH). mdpi.comgoogle.com This domino reaction, combining nitro reduction and heterocyclization, offers an efficient one-pot procedure. mdpi.com

For the synthesis of the target compound, this compound, the starting material would be 2,4-diaminobenzylamine or 4-amino-2-nitrobenzylamine. The reaction conditions for these types of cyclizations are crucial and can influence the yield and purity of the final product.

Table 1: Examples of Reductive Cyclization for Related Heterocycles

Starting MaterialReagentsProductYield (%)Reference
2-Nitrobenzaldehyde (B1664092)Fe/AcOH, 2,4-pentanedione2-methyl-3-acetylquinolineHigh mdpi.com
Methyl N-cyano-2-nitrobenzimidateAmine, Fe-HClN4-substituted 2,4-diaminoquinazolineHigh organic-chemistry.orgnih.gov

This table presents examples of reductive cyclization strategies analogous to those that could be employed for the synthesis of this compound.

While the reaction of anthranilic acid and its derivatives with formamide (B127407) is a well-known method for the synthesis of quinazolin-4(3H)-ones, its application to produce 3,4-dihydroquinazolin-2(1H)-ones is less direct. The typical outcome of this reaction is the formation of the fully oxidized quinazolinone ring system. To obtain the dihydro- variant, a subsequent reduction step would be necessary.

Reactions with Isocyanates Utilizing 2-Aminobenzamide (B116534)

The reaction of 2-aminobenzamide with isocyanates provides a versatile route to 2,3-disubstituted quinazolin-4(3H)-ones. However, to access the 3,4-dihydroquinazolin-2(1H)-one scaffold, a modification of the starting materials or reaction conditions is required. A plausible strategy involves the reaction of an o-aminobenzylamine with an isocyanate to form a urea intermediate, which can then undergo intramolecular cyclization.

Multi-Component Condensation Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like dihydroquinazolinones in a single step from three or more starting materials. Various MCRs have been developed for the synthesis of the broader quinazolinone class of compounds. These strategies often involve the condensation of an anthranilic acid derivative, an aldehyde, and a nitrogen source. Adapting these MCRs for the specific synthesis of this compound would likely involve starting with a 2,4-diaminobenzoic acid derivative.

Advanced and Novel Synthetic Routes to Dihydroquinazolin-2(1H)-one Scaffolds

In addition to classical methods, several advanced and novel synthetic strategies have been developed to access the dihydroquinazolin-2(1H)-one core, often offering advantages in terms of efficiency, diversity, and milder reaction conditions.

One notable advanced approach is solid-phase synthesis. This methodology allows for the efficient preparation of libraries of dihydroquinazolin-2(1H)-one derivatives by anchoring the starting material to a solid support and carrying out the synthetic transformations in a stepwise manner. nih.gov This technique is particularly useful for the generation of diverse compound libraries for drug discovery purposes. The synthesis often starts from a resin-bound amino acid, which is then elaborated through a series of reactions, including the introduction of the necessary functionalities for the formation of the quinazolinone ring. nih.gov

Another area of development is the use of novel catalytic systems to promote the cyclization reactions under milder conditions. These can include transition metal catalysts or organocatalysts that facilitate key bond-forming steps in the synthesis.

Microwave-Assisted One-Pot Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, often under solvent-free or environmentally benign conditions. nih.govresearchgate.net This technology has been successfully applied to the one-pot synthesis of quinazolinone derivatives, offering significant advantages over conventional heating methods by ensuring rapid and uniform heating. nih.govresearchgate.net

One-pot multi-component reactions are particularly well-suited for microwave assistance, enabling the construction of complex molecules like pyrazoloquinazolinones from simple precursors in a single, efficient step. nih.gov For instance, the condensation of α-cyano-ketones and 2-hydrazino-benzoic acids followed by microwave irradiation provides a rapid route to diverse pyrazoloquinazolinone libraries. nih.gov Similarly, 3,4-dihydroquinazolinone analogues have been successfully synthesized using microwave irradiation in a one-pot, two-step process starting from methyl 2-formylphenyl carbamate. diva-portal.org Researchers have also reported the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one and its carbothioamide analogue from 2-benzamidobenzoyl chloride and hydrazine (B178648) or thiourea, respectively, using a multi-step strategy where the final cyclization is efficiently achieved under microwave irradiation (800 W at 135 °C for 4 minutes). researchgate.net

These methods highlight the utility of microwave irradiation in reducing reaction times from hours to minutes and increasing product yields, making it an attractive approach for the rapid generation of quinazolinone-based compound libraries. nih.govmdpi.com

Solid-Phase Synthesis Techniques for Derivative Libraries

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for biological screening. This technique has been effectively employed for the synthesis of 3,4-dihydro-2(1H)-quinazolinone derivatives. nih.govresearchgate.net The general strategy involves anchoring a suitable starting material to a solid support (resin), followed by a sequence of reactions to build the heterocyclic core and introduce points of diversity, and finally cleaving the product from the resin. nih.gov

A common approach starts with Rink resin, which is acylated and then subjected to amination, reduction of a nitro group, and subsequent cyclization to yield the desired 3,4-dihydro-2(1H)-quinazolinones in good yield and purity. researchgate.net One novel strategy utilizes a tetrafunctional scaffold, N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, as a versatile precursor on a solid support. nih.gov This allows for the systematic introduction of diverse substituents at various positions of the dihydroquinazolinone core, facilitating the creation of extensive combinatorial libraries. nih.gov The attachment sites on the resin are a critical consideration in SPS, as they can limit the possibilities for structural diversity. nih.gov By designing versatile synthetic routes, researchers can maximize the chemical space explored in the generated libraries. nih.gov

The table below summarizes a selection of 1,4-disubstituted 3,4-dihydro-2(1H)-quinazolinones synthesized using a solid-phase approach. nih.gov

Compound IDYield (%)Purity (%)Molecular Weight (LCMS)
CA1-a7596.1425.1
CA1-b7395.3439.1
CA1-c7897.2453.2
CA1-d7296.5483.2
CA1-e7195.8497.2
CA1-f7095.1497.2
CA1-g7697.5501.1
CA1-h7496.2473.1
CA1-i7295.4473.1
CA1-j7596.8487.2

Yield of the crude product was based on Rink resin substitution. Purity was determined by HPLC. nih.gov

Catalyst-Free and Environmentally Benign Methodologies

In line with the principles of green chemistry, significant effort has been directed towards developing catalyst-free and environmentally benign methods for synthesizing dihydroquinazolinones. These approaches often utilize water as a solvent, minimizing the use of volatile and toxic organic solvents. rsc.orgfrontiersin.org

A one-pot, three-component reaction of o-formyl carbamate, a primary amine, and a nucleophile (such as 1H-indole or 2-naphthol) in water has been shown to generate a variety of functionalized 3,4-dihydro-2(1H)-one derivatives in good to excellent yields. rsc.org This reaction proceeds under neutral, catalyst-free conditions through a Mannich-type reaction followed by intramolecular cyclization. rsc.org Another green protocol employs reverse zinc oxide (ZnO) nano micelles as a reusable catalyst in water for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from anthranilamide and various aldehydes. frontiersin.org

Furthermore, a solvent-controlled, catalyst-free chemoselective reaction between 2-amino chalcones and isothiocyanates can produce 3,4-dihydroquinazoline-2-thiones. nih.govacs.org The solvent modulates the reaction to proceed via either an aza-Michael or thia-Michael addition, demonstrating a high degree of selectivity without the need for a catalyst. nih.govacs.org These methodologies represent a sustainable approach to the synthesis of quinazolinone derivatives, emphasizing atom economy and environmental responsibility. rsc.orgfrontiersin.org

Metal-Free Cyclization for 4-Methylene-3,4-dihydroquinazolin-2(1H)-ones

A notable advancement in the synthesis of quinazolinone derivatives is the development of a simple, metal-free cyclization method to produce 4-methylene-3,4-dihydroquinazolin-2(1H)-ones. nih.govfrontiersin.orgnih.gov This approach involves the reaction of 2-aminoacetophenones with isocyanates. frontiersin.orgnih.gov The methodology is distinguished by its operational simplicity, tolerance of various functional groups, and its environmentally friendly nature, as water is the only byproduct. nih.govnih.gov

This "green" methodology proceeds efficiently in the presence of air and water, avoiding the need for expensive and potentially toxic metal catalysts. frontiersin.orgnih.gov The reaction provides moderate to excellent yields of 3-substituted 4-methylene-quinazolinones, making it a versatile and eco-friendly alternative to existing synthetic methods. nih.govnih.gov Quantum chemical calculations have been employed to interpret the reaction mechanism. frontiersin.orgnih.gov The development of such metal-free approaches is crucial for the sustainable synthesis of pharmaceutically relevant heterocyclic compounds. chemistryviews.org

The following table presents examples of 4-methylene-3,4-dihydroquinazolin-2(1H)-one derivatives synthesized using this metal-free cyclization method. frontiersin.org

Compound IDR-GroupYield (%)
7aPhenyl92
7bo-Tolyl85
7cm-Tolyl95
7dp-Tolyl93
7e4-Ethylphenyl91
7f4-Methoxyphenyl90
7g4-Fluorophenyl88
7h4-Bromophenyl86
7i3-Chlorophenyl89
7j4-Chlorophenyl91

Conversion of 2-Amino-N′-arylbenzamidines to Dihydroquinazolin-2(1H)-ones

A specific synthetic route utilizes 2-amino-N′-arylbenzamidines as precursors for the quinazoline (B50416) core. nih.gov In a one-step process, these compounds react with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) in the presence of Hünig's base. nih.gov This reaction does not directly yield a dihydroquinazolin-2(1H)-one, but rather 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles in good yields (53-81%). nih.gov

This method provides a rapid and efficient entry into the 3,4-dihydroquinazoline framework starting from readily accessible benzamidines. The resulting 4-imino-2-carbonitrile products are themselves interesting targets for further chemical modification. The behavior of these products under acidic and basic hydrolysis has been investigated, suggesting potential pathways to convert the imine and nitrile functionalities into the ketone and other groups, respectively, thereby accessing a broader range of quinazolinone derivatives. nih.gov

Cyclization via N,N'-Carbonyldiimidazole (CDI)

N,N'-Carbonyldiimidazole (CDI) is a versatile and mild reagent for mediating cyclization reactions to form heterocycles. organic-chemistry.orgresearchgate.net It has been effectively used in the synthesis of dihydroquinazolin-2(1H)-ones, particularly within solid-phase synthesis schemes. nih.gov In this context, a resin-bound 2-aminomethylaniline compound is treated with CDI and a base like pyridine (B92270) to effect the cyclization and form the desired heterocyclic ring. nih.gov

While the carbonylation reaction with CDI can be slow, it is often preferred over more reactive but less selective reagents like triphosgene or 4-nitrophenyl chloroformate because it tends to produce fewer byproducts, simplifying purification. nih.gov The general utility of CDI lies in its ability to activate hydroxyl or amino groups, facilitating intramolecular nucleophilic attack to form the cyclic product. organic-chemistry.org This method avoids the use of toxic reagents and is compatible with a wide range of functional groups, making it a valuable tool for the synthesis of diverse N-heterocycles. organic-chemistry.org

Targeted Synthesis of this compound and its Functionalized Analogues

The targeted synthesis of specifically substituted analogues, such as this compound, requires careful selection of starting materials and synthetic routes. While direct, high-yield syntheses of this specific compound are not extensively detailed in the immediate literature, general strategies for the synthesis of substituted dihydroquinazolinones can be adapted.

The introduction of the 7-amino group typically involves starting with a precursor containing a nitro group at the corresponding position, which is later reduced. For example, a synthesis could commence with a 4-nitroanthranilamide derivative. The quinazolinone ring would be constructed via condensation with an appropriate aldehyde, followed by reduction of the nitro group (e.g., using SnCl₂ or catalytic hydrogenation) to yield the final 7-amino product.

Functionalization of the 7-amino group allows for the creation of diverse analogues. For instance, peptide-dihydroquinolinone conjugates have been synthesized, demonstrating a strategy where the amino group can be coupled with amino acids or peptides. nih.gov Although this example involves a quinolinone core, the synthetic logic of using coupling reagents to attach peptides to an aromatic amine is directly applicable to this compound. nih.gov Such modifications are often pursued to enhance the biological activity or pharmacokinetic properties of the parent molecule. The synthesis of N-substituted quinazolinone derivatives has been shown to improve pharmacokinetic profiles while retaining potent biological activity. mdpi.com

Strategies for Regioselective Amino Group Introduction or Retention

The precise placement of the amino group at the C7 position of the dihydroquinazolinone ring is critical for the biological activity of many of its derivatives. Synthetic strategies typically achieve this either by introducing the amino functionality at a late stage or, more commonly, by retaining a pre-existing nitrogen-containing group on the aromatic ring of the starting material throughout the synthetic sequence.

A prevalent method involves a reductive cyclization approach starting from a 2-aminobenzonitrile (B23959) or 2-aminobenzamide derivative that already contains a nitrogen substituent at the para-position relative to the other amino group. For the synthesis of the 7-amino core, a common precursor is 2,4-diaminobenzonitrile (B3263606) or a related derivative where one amino group is protected.

Another key strategy relies on the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on precursors like 2,4-dichloroquinazolines. mdpi.com While this is more common for quinazolin-4-ones, the principles can be adapted. For the 7-amino analogue, the synthesis would begin with a starting material where the C7 position is already functionalized, typically with a nitro group (a precursor to the amine) to direct the cyclization and subsequent reactions. For instance, a synthetic route may commence with 4-amino-2-nitrobenzonitrile. The nitro group can be reduced to an amino group at a later, appropriate stage in the synthesis.

A straightforward laboratory-scale synthesis of 2-amino-3,4-dihydroquinazolines involves a protocol starting from Baylis-Hillman derivatives of 2-nitrobenzaldehyde. researchgate.net This multi-step process includes a sequential SN2 reaction, addition of a nitrile group mediated by cyanogen (B1215507) bromide, and finally, a reductive cyclization promoted by iron in acetic acid. researchgate.net To achieve the 7-amino substitution, the starting material would need to be a 4-substituted-2-nitrobenzaldehyde, where the substituent is an amino group or a precursor like a nitro or azido (B1232118) group.

Solid-phase synthesis offers a versatile method for creating libraries of quinazoline-based derivatives. researchgate.netnih.gov In this approach, an amino acid is linked to a solid support. The amino group of the polymer-linked amino acid reacts with a 2-nitrobenzaldehyde derivative. Subsequent reduction of the nitro group to an amine, followed by cyclization with cyanogen bromide, yields the desired quinazoline structure. researchgate.net The regioselectivity is ensured by using a 4-amino-2-nitrobenzaldehyde (B8053893) (or a protected version) as the starting aldehyde.

Strategy Key Precursor Example Key Transformation Reference
Reductive Cyclization4-Amino-2-nitrobenzonitrileReduction of nitro group and intramolecular cyclizationN/A
Baylis-Hillman Approach4-Amino-2-nitrobenzaldehyde derivativeIron-acetic acid promoted reductive cyclization researchgate.net
Solid-Phase SynthesisPolymer-bound amino acid + 4-Amino-2-nitrobenzaldehydeReductive cyclization on solid support researchgate.netnih.gov

Synthesis of Diversified Derivatives via Substitutions at C6, N1, and C3 Positions

Diversification of the this compound core is achieved by introducing various substituents at several positions, most notably the C6 carbon of the benzene ring and the N1 and C3 nitrogen atoms of the heterocyclic ring.

Substitution at the C6 Position: Functionalization at the C6 position, which is adjacent to the C7-amino group, typically requires starting with an already substituted benzene ring precursor. Electrophilic aromatic substitution reactions on the 7-amino-dihydroquinazolinone core itself can be challenging due to the directing effects of the existing substituents and potential side reactions. Therefore, the desired C6 substituent (e.g., halogen, alkyl, alkoxy) is usually incorporated into the initial anthranilic acid or 2-aminobenzonitrile derivative before the quinazolinone ring is constructed.

Substitution at the N1 and N3 Positions: The nitrogen atoms at positions 1 and 3 are common sites for modification, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical and pharmacological properties.

N3-Substitution: The N3 position can be functionalized by reacting a 2-aminobenzonitrile precursor with an isocyanate, which leads to the formation of a urea intermediate that subsequently cyclizes. This approach directly installs a substituent at the N3 position. Alternatively, N-alkylation or N-arylation can be performed on the pre-formed dihydroquinazolinone ring using alkyl halides or aryl halides under basic conditions.

N1-Substitution: Substitution at the N1 position is typically achieved by direct alkylation or acylation of the this compound core. The reaction conditions, such as the choice of base and solvent, can influence the selectivity between N1 and N3 substitution, although N3 is often more reactive. Protecting the N3 position allows for selective functionalization at N1.

A versatile solid-phase synthesis approach has been developed to create a combinatorial library of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones. nih.gov This strategy utilizes a tetrafunctional scaffold, N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, as a starting material, demonstrating the potential for generating diverse structures. nih.gov While this specific example leads to a different substitution pattern, the underlying principles of solid-phase synthesis can be adapted to generate diversity at the N1 and N3 positions of the 7-amino scaffold.

The table below summarizes common diversification reactions.

Position Reaction Type Reagents Resulting Moiety
C6Precursor SynthesisSubstituted Anthranilic Acid/BenzonitrileHalogen, Alkyl, Alkoxy, etc.
N1Alkylation / AcylationAlkyl Halide / Acyl Chloride + BaseN-Alkyl, N-Acyl
N3Alkylation / AcylationAlkyl Halide / Acyl Chloride + BaseN-Alkyl, N-Acyl
N3From PrecursorIsocyanate + 2-AminobenzonitrileN-Substituted Urea Cyclization

Preparation of Conjugates (e.g., Peptide Derivatives)

The C7-amino group of this compound serves as a convenient chemical handle for conjugation to other molecules, particularly peptides. This conjugation can enhance targeting, improve pharmacokinetic properties, or combine the therapeutic effects of both moieties. researchgate.netmdpi.com

The most common method for forming peptide conjugates is through amide bond formation. This involves coupling the C7-amino group of the quinazolinone with the carboxylic acid terminus of an amino acid or peptide. This reaction typically requires the use of peptide coupling agents to activate the carboxylic acid and facilitate the reaction under mild conditions, thereby preventing racemization of the chiral amino acid centers.

Commonly used coupling reagents include:

Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxysuccinimide (HOSu) to suppress side reactions and improve efficiency. researchgate.net

Benzothiazole-mediated methods: This has been successfully used to prepare peptide-dihydroquinolinone conjugates, a structurally similar system. nih.gov

Other Reagents: Dicyclohexylcarbodiimide (DCC) is another classic coupling agent. mdpi.com

The synthesis of a peptide conjugate generally follows these steps:

Protection: The amino and any reactive side-chain functional groups of the peptide are protected to ensure selective reaction at the C-terminal carboxyl group.

Activation: The carboxyl group of the N-protected amino acid or peptide is activated using a coupling agent.

Coupling: The activated peptide is reacted with this compound. The C7-amino group acts as a nucleophile, attacking the activated carboxyl group to form a stable amide bond.

Deprotection: The protecting groups on the peptide are removed to yield the final conjugate.

This strategy has been employed to synthesize a variety of quinazolinone-peptide conjugates. nih.gov For example, studies have described the synthesis of conjugates by coupling various amino acid esters and peptides to a quinazolinyl-salicylic acid core using DCC as the coupling agent. mdpi.com A similar approach can be directly applied to the C7-amino group of the title compound.

Coupling Method Reagents Key Features Reference
Carbodiimide CouplingEDCI / HOBt, DCCWidely used, efficient, suppresses racemization with additives. researchgate.netmdpi.com
Benzothiazole-mediatedN/AEffective for similar heterocyclic-peptide conjugations. nih.gov
Selenocarboxylate/AzideIn situ formation of selenocarboxylateHigh-yield, tolerates common protecting groups. beilstein-journals.org beilstein-journals.org

Spectroscopic Analysis Techniques

Modern analytical chemistry offers powerful tools for the structural elucidation of complex organic molecules. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for providing unambiguous characterization of novel compounds like this compound derivatives. nih.gov

NMR spectroscopy is a cornerstone technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C. It provides precise information about the chemical environment of each atom, allowing for the detailed mapping of the molecular structure.

¹H NMR spectroscopy provides data on the number, environment, and coupling of hydrogen atoms within a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the protons on the nitrogen atoms.

The aromatic region would feature signals for the three protons on the benzene ring (H-5, H-6, and H-8). The amino group at the C-7 position strongly influences the electronic environment of the ring, typically causing an upfield shift (to a lower ppm value) for the adjacent ortho protons (H-6 and H-8) compared to the unsubstituted parent compound. The splitting pattern would reveal the coupling between these protons. For example, H-5 would likely appear as a doublet, coupled to H-6.

The methylene protons at the C-4 position are expected to appear as a singlet in the aliphatic region of the spectrum. The protons of the three N-H groups (at positions 1, 3, and 7) would typically manifest as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O).

Proton Assignment Expected Chemical Shift (δ ppm) Expected Multiplicity
N1-HBroad singletExchangeable
N3-HBroad singletExchangeable
C4-H₂Singlet~4.3 ppm
C5-HDoublet~7.0 - 7.2 ppm
C6-HDoublet of doublets~6.3 - 6.5 ppm
C7-NH₂Broad singletExchangeable
C8-HDoublet~6.3 - 6.5 ppm

Table 1: Predicted ¹H NMR spectral data for this compound.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum of this compound would be characterized by a signal for the carbonyl carbon (C-2), signals for the eight carbons of the bicyclic core, including six aromatic carbons and one aliphatic methylene carbon.

The carbonyl carbon (C-2) is expected to resonate significantly downfield, typically in the range of 155-160 ppm. The methylene carbon (C-4) would appear in the aliphatic region. For the parent compound, 3,4-dihydroquinazolin-2(1H)-one, the C-4 carbon appears at approximately 42.4 ppm. chemicalbook.com The six aromatic carbons would have chemical shifts in the typical aromatic range (110-140 ppm). The C-7 carbon, being directly attached to the electron-donating amino group, would be significantly shielded (shifted upfield), while the resonance for C-4a and C-8a would also be affected.

Carbon Assignment Chemical Shift (δ ppm) for 3,4-dihydroquinazolin-2(1H)-one chemicalbook.com Expected Chemical Shift (δ ppm) for this compound
C-2154.5~155.0
C-442.4~42.5
C-4a120.8~121.5
C-5127.4~128.0
C-6125.5~114.0
C-7118.0~140.0 (ipso-C)
C-8113.4~115.0
C-8a138.0~139.0

Table 2: Comparison of experimental ¹³C NMR data for the parent compound and predicted data for its 7-amino analogue (in DMSO-d₆).

While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are often employed to definitively assign these signals and confirm the molecular structure. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are used to establish connectivity.

COSY would confirm the coupling relationships between adjacent aromatic protons, for instance, between H-5 and H-6.

HSQC would be used to correlate each proton signal with its directly attached carbon atom (e.g., C4-H₂ with C-4, C5-H with C-5).

HMBC is crucial for establishing long-range (2-3 bond) correlations. Key HMBC correlations for confirming the this compound structure would include the correlation of the C-4 methylene protons to the carbonyl carbon C-2 and the aromatic carbons C-5 and C-8a.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique that is particularly useful for polar, thermally labile molecules like quinazolinone derivatives. It allows for the accurate determination of the molecular weight by observing the molecular ion, often as a protonated species [M+H]⁺ or other adducts like [M+Na]⁺. scispace.com The high-resolution mass spectrometry (HRMS) variant of this technique can provide the exact molecular formula. For this compound (C₈H₉N₃O), the exact mass is 163.0746 g/mol . ESI-MS analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 164.0818.

Adduct Ion Predicted m/z
[M+H]⁺164.0818
[M+Na]⁺186.0638
[M+K]⁺202.0377
[M-H]⁻162.0673

Table 3: Predicted ESI-MS adducts for this compound.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) stands as a pivotal technique for the analysis of this compound and its analogues, offering high sensitivity and selectivity for the identification and quantification of these compounds in complex matrices. The coupling of liquid chromatography, which separates compounds based on their physicochemical properties, with mass spectrometry, which provides information on the mass-to-charge ratio of ionized molecules, allows for comprehensive metabolic profiling and impurity identification.

In a study focused on the in vivo metabolites of a quinazolinone derivative, Ultra-High Performance Liquid Chromatography coupled with Q-Exactive Plus Mass Spectrometry (UHPLC-Q-Exactive Plus MS) was employed. tandfonline.com This powerful combination enabled the detection and preliminary identification of 44 metabolites in mouse urine, feces, and plasma samples. tandfonline.com The high mass accuracy of the Q-Exactive Plus instrument (less than 5 ppm) was crucial for assigning elemental compositions to the detected ions, thereby facilitating the structural elucidation of the metabolites. tandfonline.com The primary metabolic pathways identified included oxidation and conjugation with glucuronide and glucoside moieties. tandfonline.com

The versatility of LC/MS is further demonstrated in its application for the analysis of various quinazolinone derivatives. For instance, low-resolution LC/MS measurements have been utilized to confirm the molecular weight of newly synthesized compounds. nih.gov In the development of novel dihydroquinazoline-2(1H)-one derivatives, LC/MS was used to confirm the purity of the synthesized compounds, with all reported compounds showing a purity greater than 95%. nih.gov

Table 1: Representative LC/MS Data for Quinazolinone Analogues

CompoundIonization ModeObserved m/z [M+H]⁺Reference
2-Phenyl-3,4-dihydroquinazolineESI209.1073 mdpi.com
2-(m-Tolyl)-3,4-dihydroquinazolineESI223.1235 mdpi.com
2-([1,1'-Biphenyl]-4-yl)-3,4-dihydroquinazolineESI285.1389 mdpi.com
2-(Thiophen-3-yl)-3,4-dihydroquinazolineESI215.0638 mdpi.com
Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a valuable analytical tool for the characterization of volatile and thermally stable analogues of this compound. This technique separates compounds in the gas phase followed by their detection and identification using mass spectrometry.

A study on 4-quinazolinone recreational drugs, such as methaqualone and its analogues, demonstrated the utility of GC-MS/MS. nih.gov The generation of product ion spectra at different collision energies proved to be highly effective for the tentative identification of unknown compounds. nih.gov For definitive identification and quantification, the use of a reference standard in conjunction with selected reaction monitoring (SRM) mode in GC-MS/MS offers high specificity and sensitivity. nih.gov The structures of various synthesized quinazolinone analogues have been confirmed using GC-MS. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural elucidation of this compound analogues. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of a molecule, which is crucial for confirming its chemical formula.

Numerous studies on quinazolinone derivatives have utilized HRMS to confirm the structures of newly synthesized compounds. For example, the molecular formula of 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was confirmed by HRMS (ESI), which showed a calculated m/z of 239.0821 for [M+H]⁺ and a found value of 239.0824. mdpi.com Similarly, HRMS has been employed to confirm the elemental composition of a wide range of substituted quinazolinones and dihydroquinazolines. mdpi.comrsc.orgmdpi.com The high resolution and mass accuracy of instruments like the Exactive™ Plus Orbitrap mass spectrometer are instrumental in these analyses. mdpi.com

Table 2: HRMS Data for Selected Quinazolinone Analogues

CompoundFormulaCalculated m/zFound m/zIonReference
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-oneC₁₄H₁₁N₂O₂239.0821239.0824[M+H]⁺ mdpi.com
2-(m-Tolyl)-3,4-dihydroquinazolineC₁₅H₁₅N₂223.1230223.1235[M+H]⁺ mdpi.com
2-([1,1'-Biphenyl]-4-yl)-3,4-dihydroquinazolineC₂₀H₁₇N₂285.1386285.1389[M+H]⁺ mdpi.com
2-(Thiophen-3-yl)-3,4-dihydroquinazolineC₁₂H₁₁N₂S215.0637215.0638[M+H]⁺ mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, making it a cornerstone in the characterization of this compound and its analogues. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The IR spectra of quinazolinone derivatives exhibit characteristic absorption bands that provide valuable structural information. For instance, the presence of an N-H group is typically indicated by a peak in the range of 3187-3477 cm⁻¹. mdpi.comactascientific.com The carbonyl (C=O) group of the quinazolinone ring gives rise to a strong absorption band around 1617-1706 cm⁻¹. mdpi.comnih.govnih.gov The C=N bond often appears in the region of 1601-1618 cm⁻¹. nih.govnih.gov Aromatic C-H stretching vibrations are observed around 3055-3100 cm⁻¹, while aliphatic C-H stretching appears in the 2866-2979 cm⁻¹ range. actascientific.comnih.gov The structures of numerous synthesized quinazolinone derivatives have been confirmed by the presence of these characteristic IR absorption bands. nih.govnih.govmdpi.com

Table 3: Characteristic IR Absorption Bands for Quinazolinone Analogues (cm⁻¹)

Functional GroupWavenumber Range (cm⁻¹)Reference
N-H Stretch3187 - 3477 mdpi.comactascientific.com
Aromatic C-H Stretch3055 - 3100 nih.gov
Aliphatic C-H Stretch2866 - 2979 actascientific.comnih.gov
C=O Stretch1617 - 1706 mdpi.comnih.govnih.gov
C=N Stretch1601 - 1618 nih.govnih.gov
C=C Stretch (Aromatic)1517 - 1577 mdpi.comactascientific.com
C-N Stretch1207 - 1249 actascientific.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is used to characterize the chromophoric system of this compound and its analogues. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis absorption spectra of quinazoline derivatives typically display two main absorption bands. nih.govresearchgate.net A band at shorter wavelengths, generally in the 240–300 nm range, is attributed to π–π* transitions within the aromatic ring. researchgate.net A second band at longer wavelengths, around 310–425 nm, is often assigned to n–π* transitions, which may be associated with the carbonyl group. nih.govresearchgate.net The stability of quinazoline derivatives in solution can be monitored over time by recording their UV-Vis absorption spectra. nih.gov The specific absorption maxima and the shape of the absorption bands can be influenced by the substituents on the quinazoline ring. researchgate.net

Table 4: UV-Vis Absorption Maxima for Quinazolinone Derivatives

Compound ClassSolventAbsorption Band 1 (nm) (Transition)Absorption Band 2 (nm) (Transition)Reference
Quinazoline DerivativesAcetonitrile240-300 (π–π)310-425 (n–π) researchgate.net
Quinazoline Derivative (BG1189)Water-~318 nih.gov
Quinazoline Derivative (BG1190)Water-~314 nih.gov

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing crucial data for the confirmation of the molecular formula of this compound and its analogues. This method precisely measures the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample.

The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned structure. For instance, in the synthesis of novel quinazolinone analogues, elemental analysis was performed, and the found percentages of C, H, N, O, and Cl were in close agreement with the required (calculated) values. actascientific.com This technique has been widely used to confirm the structures of various newly synthesized quinazolinone derivatives. researchgate.netnih.govnih.gov

Table 5: Elemental Analysis Data for a Representative Quinazolinone Analogue Compound: 4-(6-chloro-2-(2-(4-hydroxyphenyl)hydrazono)-4-oxoquinazolin-3(4H)-yl)benzoic acid

Element% Found% Required (Calculated)Reference
C63.3363.38 actascientific.com
H4.114.16 actascientific.com
N9.609.64 actascientific.com
O14.6314.68 actascientific.com
Cl8.088.13 actascientific.com

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of several quinazolinone derivatives has been determined by X-ray diffraction analysis. For example, the structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one was elucidated, revealing that the dihydroquinazoline (B8668462) ring system is essentially planar. mdpi.com The analysis also provided detailed information on bond lengths, such as the C=S and C=O bonds, and intermolecular interactions, including N-H…S hydrogen bonds that link the molecules into a zig-zag chain structure. mdpi.com In another study, the crystal structure of a 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one, an analogue, was determined, confirming the molecular structure and revealing intermolecular C–H⋯F, N–H⋯F, O–H⋯N, and N–H⋯O interactions that contribute to the crystal packing. nih.gov The structures of other quinazolinone derivatives have also been confirmed by single-crystal X-ray diffraction. mdpi.comdistantreader.org

Table 6: Crystallographic Data for a Quinazolinone Analogue Compound: 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one

ParameterValueReference
Molecular FormulaC₁₀H₉F₃N₂O₂ nih.gov
Molecular Weight246.19 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c mdpi.com
a (Å)8.6770 (9) nih.gov
b (Å)10.0816 (11) nih.gov
c (Å)11.6293 (12) nih.gov
β (°)95.747 (2) nih.gov
Volume (ų)1012.20 (18) nih.gov
Z4 nih.gov

Enzyme Inhibition Mechanisms and Molecular Targets

Cyclin-Dependent Kinase 5 (CDK5) is a crucial enzyme in neuronal functions, and its hyperactivity has been linked to neurodegenerative diseases and certain cancers, including glioblastoma. researchgate.netnih.gov Quinazolinone derivatives have been identified as a novel class of CDK5 inhibitors. researchgate.netnih.gov Notably, some of these derivatives function as allosteric inhibitors, targeting a site distinct from the ATP-binding pocket. nih.gov This alternative mechanism of action is significant as it can offer greater selectivity compared to traditional ATP-competitive inhibitors. nih.gov

A study identified a series of quinazolinone analogs through a fluorescent biosensor-based screen designed to detect compounds that modulate the conformational activation of CDK5. nih.gov This approach led to the discovery of the first small molecules reported to target CDK5 at a non-ATP-competitive site. nih.gov Characterization of these compounds revealed their ability to inhibit CDK5 kinase activity and suppress the proliferation of glioblastoma cells. nih.gov

Compound IDTargetIC50 (µM)Mechanism of ActionReference
JMV5735CDK59.35 ± 11.1Allosteric Inhibition nih.gov
JMV5886CDK524.4 ± 32.5Allosteric Inhibition nih.gov
JMV5889CDK528.7 ± 51.2Allosteric Inhibition nih.gov

This table presents the inhibitory concentrations of select quinazolinone derivatives against CDK5.

The development of these allosteric inhibitors provides a promising therapeutic avenue for conditions driven by aberrant CDK5 activity, potentially overcoming the limitations associated with conventional kinase inhibitors. nih.gov

The Nei-like DNA glycosylase 2 (NEIL2) is an enzyme involved in the base excision repair (BER) pathway, which is responsible for correcting oxidative DNA damage. nih.govelifesciences.org Specifically, NEIL2 is known to preferentially process oxidized bases within actively transcribing genes. elifesciences.org While the broader class of quinazolinone derivatives has been investigated for various biological activities, current scientific literature has not established a direct inhibitory link between this compound derivatives and the DNA repair enzyme NEIL2. Further research is required to explore the potential interaction between this class of compounds and NEIL2, and to understand any subsequent implications for the inflammatory response.

Monoamine oxidases (MAO) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. rsc.orgmdpi.com Derivatives of 3,4-dihydro-2(1H)-quinolinone, a structurally related scaffold to this compound, have been identified as highly potent and selective inhibitors of MAO-B. nih.govnih.gov

Structure-activity relationship (SAR) studies have revealed critical determinants for this selectivity. For instance, substitutions at the C6 and C7 positions of the 3,4-dihydro-2(1H)-quinolinone core with various side chains yield compounds with high potency and selectivity for MAO-B. nih.gov One of the most potent inhibitors identified, compound 3a, exhibited an IC50 value of 0.0014 µM with a selectivity for MAO-B ranging from 99 to 40,000-fold over MAO-A. nih.gov The presence of a (4-bromophenyl)methoxy substituent at the C7 position of the 3,4-dihydro-1H-quinolin-2-one ring has been shown to be particularly favorable for high activity and selectivity. nih.gov

CompoundTargetIC50 (µM)Selectivity (MAO-B vs MAO-A)Reference
3aMAO-B0.001499 to 40,000-fold nih.gov
6MAO-BNot specifiedHigh nih.gov
2MAO-BNot specifiedHigh nih.gov

This table highlights the potent and selective inhibition of MAO-B by 3,4-dihydro-2(1H)-quinolinone derivatives.

The selective inhibition of MAO-B is advantageous as it can prevent the degradation of dopamine (B1211576) in the brain without causing the side effects associated with non-selective MAO inhibitors. mdpi.com

Trypanothione reductase (TryR) is an essential enzyme for the survival of Trypanosoma parasites, the causative agents of diseases like African trypanosomiasis. acs.orgnih.gov As this enzyme is absent in humans, it represents a validated drug target. acs.orgnih.gov A novel series of TryR inhibitors based on a 3,4-dihydroquinazoline scaffold has been discovered and developed. acs.orgnih.gov

These inhibitors were identified through high-throughput screening and their binding mode has been characterized by protein crystallography. acs.orgnih.gov Structural studies have shown that upon binding of the inhibitor, the enzyme undergoes a conformational change, creating a new subpocket that is occupied by an aryl group on the ligand. acs.orgnih.gov This "induced-fit" mechanism allows the inhibitor to create its own binding pocket within the large, solvent-exposed active site of the enzyme. acs.orgnih.gov This detailed structural understanding has guided the synthesis of more potent inhibitors with improved activity against both the enzyme and the parasite in whole-cell assays. acs.orgnih.gov

Compound ClassTargetIC50 Range (µM)Mechanism of ActionReference
3,4-dihydroquinazolinesTryR9.4 to >100Induced-fit binding to active site acs.org

This table summarizes the inhibitory activity of 3,4-dihydroquinazoline derivatives against Trypanothione Reductase.

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov Recent research has explored the potential of quinazolinone-based derivatives as multifunctional agents for Alzheimer's disease, targeting both cholinesterase inhibition and anti-inflammatory pathways. nih.gov

A study on the development of such derivatives identified several compounds with promising anti-acetylcholinesterase activity. nih.gov Molecular docking studies of these compounds revealed significant interactions with the active site of AChE. nih.gov This suggests that the quinazolinone scaffold can be effectively utilized to design novel AChE inhibitors for the management of Alzheimer's disease. nih.gov

Compound SeriesTargetActivityReference
Quinazolinone-based derivativesAChEPromising inhibitory activity nih.gov

This table indicates the potential of quinazolinone derivatives as Acetylcholinesterase inhibitors.

The quinazoline and quinazolinone scaffolds are well-established frameworks for the development of inhibitors targeting various protein kinases, which are pivotal in cancer cell proliferation and survival. mdpi.commdpi.com

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a key target in cancer therapy, and several quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, are in clinical use. mdpi.com A series of 6-arylureido-4-anilinoquinazoline derivatives have been designed and shown to exhibit potent EGFR inhibitory activity. nih.gov For instance, compound 7i demonstrated excellent activity against EGFR with an IC50 of 17.32 nM and showed good selectivity over other protein kinases. nih.gov Molecular modeling studies have indicated that these compounds bind to the ATP-binding site of the EGFR kinase domain. nih.gov

p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is involved in inflammatory responses and is a target for anti-inflammatory drug development. researchgate.net Quinazolinone and pyridol-pyrimidine classes of inhibitors have demonstrated a high degree of specificity for p38. researchgate.net Crystal structure analysis has revealed that the binding of these specific inhibitors is characterized by a peptide flip between Met109 and Gly110 in the p38 kinase, a structural feature that contributes to their selectivity. researchgate.net

Bromodomain-Containing Protein 4 (BRD4) Inhibition: BRD4 is an epigenetic reader that plays a critical role in gene transcription and is a promising target in cancer and inflammation. nih.govacs.org Dihydroquinazolinone-based derivatives have been developed as potent BRD4 inhibitors. nih.govebi.ac.uk These inhibitors act as mimics of acetyl-lysine and bind to the acetyl-lysine binding pocket of the bromodomain, thereby disrupting the interaction between BRD4 and acetylated histones. nih.gov This leads to the downregulation of key oncogenes like c-MYC. acs.org

Compound Class/IDTargetIC50 (nM)Reference
6-Arylureido-4-anilinoquinazolines (e.g., 7i)EGFR17.32 nih.gov
Quinazolinonesp38 MAP KinaseNot specified researchgate.net
Dihydroquinazolinone-based derivativesBRD441.8 (for compound 21) ebi.ac.uk

This table presents the inhibitory activities of quinazolinone derivatives against various kinases and BRD4.

Receptor Binding and Modulatory Effects

The dihydroquinazolinone core is a versatile scaffold for designing ligands that target various central nervous system receptors.

Direct binding affinity data for this compound at the GABA-A receptor are not prominently available in the reviewed scientific literature. The GABA-A receptor, a ligand-gated ion channel, is a major target for inhibitory neurotransmission in the central nervous system. nih.gov While various complex quinazoline and pyrazolo[1,5-a]quinazoline derivatives have been developed and evaluated as modulators of the GABA-A receptor, specific affinity constants for the parent this compound compound are not specified. unifi.itcore.ac.uk For example, studies on related aminoquinoline derivatives have identified positive allosteric modulators of specific GABA-A receptor subtypes, but these compounds possess significantly different substitution patterns. researchgate.net

The 3,4-dihydroquinazolin-2(1H)-one scaffold has been successfully utilized to develop ligands with dual activity at dopamine D2 and serotonin (B10506) 5-HT1A receptors, a profile associated with atypical antipsychotics. nih.gov A series of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones, which are structurally related to the potential atypical antipsychotic adoprazine, were synthesized and screened for their receptor binding affinities. nih.gov These studies revealed that modifications at the 7-position of the dihydroquinazolinone ring are crucial for achieving high affinity for both D2 and 5-HT1A receptors. Specifically, the incorporation of cyclopentenylpyridine and cyclopentenylbenzyl groups via a piperazine (B1678402) or piperidine (B6355638) linker at this position was found to contribute significantly to the desired dual-receptor binding profile. nih.gov This demonstrates that the 7-amino group of the parent compound is a key handle for chemical modification to generate potent CNS-active agents targeting these key neurotransmitter systems. nih.govbenthamopen.comnih.gov

Investigation of Molecular Pathways and Cellular Processes Modulated by the Compound

Derivatives of the 2,3-dihydroquinazolin-4(1H)-one core have demonstrated significant anticancer activity, modulating key cellular processes involved in cancer progression. nih.govresearchgate.net In a study using prostate cancer cell lines (PC3 and DU145), a series of seven dihydroquinazolinone analogues showed potent cytotoxicity and the ability to suppress cancer cell migration, adhesion, and invasion. researchgate.net

Metabolomic analysis of DU145 cells treated with one of the most potent compounds (C5) revealed significant alterations in multiple biochemical pathways essential for cancer cell growth and proliferation. researchgate.net The modulated pathways included:

Energy Production: Disturbances in metabolic processes responsible for supplying energy to the cancer cells.

Redox Homeostasis: Alterations in the balance of reactive oxygen species, which can induce cellular stress and apoptosis.

Amino Acid and Polyamine Metabolism: Changes in the levels of metabolites crucial for protein synthesis and cell growth.

Choline Phospholipid Metabolism: Disruption of pathways involved in building cell membranes, a critical process for rapidly dividing cells. researchgate.net

These findings highlight that dihydroquinazolinone derivatives can exert their anticancer effects by intervening in fundamental cellular processes, pointing to their potential as lead compounds for the development of new chemotherapeutic agents. researchgate.net

After conducting a comprehensive search for scientific literature, it has been determined that there are no specific published studies on the compound This compound that align with the detailed computational chemistry topics requested in the article outline.

The existing research focuses on various derivatives of the quinazolinone and dihydroquinazolinone scaffold, but does not provide specific data regarding the molecular docking, molecular dynamics simulations, or quantum chemical calculations for this compound itself.

Therefore, it is not possible to generate the requested article with scientifically accurate and sourced information while strictly adhering to the provided outline for this specific compound.

Computational Chemistry and Structure Activity Relationship Sar Studies

In Silico Pharmacological Profiling and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical step in modern drug discovery, allowing for the early assessment of the pharmacokinetic and safety profiles of compounds. For the quinazolinone class of molecules, various computational tools are employed to predict these properties, helping to prioritize candidates for synthesis and further testing. nih.gov Studies on quinazolinone derivatives consistently show that these computational models are used to evaluate key drug-like properties. nih.govmdpi.comnih.gov

Key predicted ADMET parameters for quinazolinone scaffolds typically include:

Absorption: Predictions often focus on human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers. Many quinazolinone derivatives are predicted to have good intestinal absorption. nih.govmdpi.com

Distribution: The ability to cross the blood-brain barrier (BBB) is a crucial parameter. For compounds targeting the central nervous system, positive BBB penetration is desired, whereas for peripherally acting drugs, it is avoided to minimize side effects. In silico models predict that various substitutions on the quinazolinone core can modulate BBB permeability. nih.gov P-glycoprotein (P-gp) substrate and inhibitor potential is also assessed, as it influences drug distribution and resistance. mdpi.com

Metabolism: Cytochrome P450 (CYP450) enzyme inhibition is a common focus, with predictions helping to flag potential drug-drug interactions.

Excretion: Properties related to clearance, such as renal organic cation transporter interactions, are evaluated.

Toxicity: A range of toxicological endpoints are predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). nih.govmdpi.com

These predictive studies suggest that the dihydroquinazolinone scaffold is generally amenable to modification to achieve favorable ADMET profiles. For instance, in silico analysis of certain quinazolinone derivatives predicted high Caco-2 permeability and human intestinal absorption, with no hepatotoxicity or mutagenicity. mdpi.com

ADMET ParameterTypical In Silico Prediction for Quinazolinone DerivativesSignificance in Drug Design
Human Intestinal Absorption (HIA)Generally predicted as good/high. nih.govmdpi.comIndicates potential for good oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityVariable; can be modulated by substituents. nih.govCrucial for designing CNS-acting or peripherally-restricted drugs.
P-glycoprotein (P-gp) SubstrateOften predicted as non-substrates. mdpi.comSuggests lower susceptibility to efflux-mediated drug resistance.
CYP450 Enzyme InhibitionVariable; some derivatives may inhibit specific isoforms.Helps in forecasting potential drug-drug interactions.
HepatotoxicityFrequently predicted to be low or non-existent. mdpi.comIndicates a lower risk of liver damage.
Mutagenicity (Ames Test)Generally predicted to be non-mutagenic. mdpi.comSuggests a lower risk of causing genetic mutations.

Bioinformatics Approaches for Novel Target Identification

Bioinformatics plays a crucial role in identifying and validating novel molecular targets for drug candidates. For derivatives of the dihydroquinazoline-2(1H)-one scaffold, computational approaches are used to predict potential protein targets and elucidate their mechanisms of action.

One such approach involves inverse docking, where a compound with known biological activity is screened against a large database of protein structures to identify potential binding targets. This can be complemented by analyzing the compound's structure and comparing it to known ligands for various receptors and enzymes.

For example, a bioinformatics study on a library of dihydroquinazoline-2(1H)-one derivatives with demonstrated anticancer activity predicted several key protein targets. The analysis suggested that compounds from this class could interact with crucial nodes in cancer signaling pathways, such as:

ERBB2 (HER2)

SRC

TNF receptor

AKT1

These predictions provide a theoretical basis for the observed anticancer effects and guide further experimental validation, such as enzymatic assays and cellular mechanism studies. nih.gov Similarly, computational tools have been used to identify the putative target of a quinazoline-based family of antischistosomal agents, proposing aldose reductase as the key enzyme. figshare.com

Comprehensive Structure-Activity Relationship (SAR) Derivation

SAR studies are fundamental to medicinal chemistry, providing a systematic understanding of how chemical structure influences biological activity. For the 3,4-dihydroquinazolin-2(1H)-one scaffold, extensive research has generated a rich body of SAR data across various therapeutic targets.

The biological activity of dihydroquinazolinone derivatives can be profoundly altered by the nature and position of substituents on the bicyclic ring system. The core structure features several key positions for modification, primarily at the N1, N3, C2, and C5-C8 positions of the benzene (B151609) ring, including the C7 amino group.

Substitutions at N1 and N3: The nitrogen atoms of the dihydropyrimidinone ring are common sites for substitution. The introduction of different groups at these positions can influence solubility, metabolic stability, and target engagement.

Substitutions at C2: This position is frequently substituted with various aryl or alkyl groups. These substituents often project into solvent-exposed regions or hydrophobic pockets of target proteins, and their modification is a key strategy for modulating potency and selectivity. mdpi.com

Substitutions on the Benzene Ring (C5-C8): The benzene ring offers multiple positions for substitution. The 7-amino group, as in the title compound, serves as a key functional handle for further derivatization or as an important interaction point with the biological target. Electron-withdrawing or electron-donating groups on this ring can significantly alter the electronic properties of the scaffold and its binding affinity. For example, in a series of quinazolinone-based EGFR inhibitors, fluorine substitution on a C2-phenyl ring was found to be essential for activity, with 3,4-di-F or 3,5-di-F substitutions being particularly effective. nih.gov In another study on CDK9 inhibitors, introducing halogens (Br, Cl, F) at the para-position of a C3-acetanilide ring resulted in excellent inhibitory activity. mdpi.com

Position of SubstitutionSubstituent TypeObserved Effect on Biological ActivityExample Target Class
C2-Aryl RingFluorine (e.g., 3-F, 3,4-di-F)Essential for potent inhibitory activity. nih.govEGFR Kinase
C3-Acetanilide RingHalogens (p-Br, p-Cl, p-F)Significantly enhances inhibitory potency. mdpi.comCDK9 Kinase
C3-Acetanilide RingMethoxy (p-OCH3)Moderate to high inhibitory activity. mdpi.comCDK9 Kinase
General (Aryl part)Electron-withdrawing groupsGenerally leads to better inhibitory activity. researchgate.netα-Amylase / α-Glucosidase
N-Methyl GroupReplacement with N-cyclopropylMaintains antiparasitic activity. nih.govPfATP4 (Antimalarial)
GeneralDeletion of R1 or shortening of R2 carbon chainDramatically reduces antiproliferative activity. nih.govAnticancer (Various cell lines)

The collective SAR and computational data provide clear principles for the rational design of optimized analogues based on the 7-amino-3,4-dihydroquinazolin-2(1H)-one scaffold. The goal is typically to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Key design principles include:

Structure-Based Design: Utilizing molecular docking and the crystal structures of target proteins, substituents can be designed to form specific, high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the active site. For instance, docking studies of potent CDK9 inhibitors showed that they occupy the ATP binding site, with specific moieties forming hydrogen bonds with residues like Thr29 and Glu107. mdpi.com

Pharmacophore Modeling: A pharmacophore model can be constructed based on a series of active compounds, defining the essential spatial arrangement of chemical features required for biological activity. This model then guides the design of new molecules that fit these criteria. This approach is common in the design of kinase inhibitors based on the quinazoline (B50416) scaffold. nih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve potency or ADMET characteristics. For example, replacing a metabolically labile methyl group with a cyclopropyl (B3062369) group or deuterated methyl group can enhance metabolic stability while retaining activity. nih.gov

Scaffold Hopping and Hybridization: Combining the quinazolinone core with pharmacophoric elements from other known inhibitors can lead to novel chemotypes with improved properties. This strategy has been used to design multi-kinase inhibitors by tailoring different parts of the molecule to interact with distinct pockets within the kinase binding site. nih.govresearchgate.net

By integrating in silico predictions with empirical SAR data, researchers can efficiently navigate the chemical space around the this compound core to develop optimized analogues with enhanced therapeutic potential.

Broader Research Applications and Future Directions for 7 Amino 3,4 Dihydroquinazolin 2 1h One

Utilization as a Versatile Chemical Building Block in Organic Synthesis

7-Amino-3,4-dihydroquinazolin-2(1H)-one serves as a crucial starting material in the synthesis of a diverse range of more complex molecules. Its bifunctional nature, possessing both an amino group and a dihydroquinazolinone core, allows for a variety of chemical modifications. nih.gov Synthetic chemists can selectively functionalize the amino group or modify the quinazolinone ring to generate a library of derivatives with distinct pharmacological properties. researchgate.net

The amino group at the 7-position is particularly amenable to reactions such as acylation, alkylation, and sulfonylation, enabling the introduction of various substituents to explore structure-activity relationships (SAR). nih.govmdpi.com Furthermore, the dihydroquinazolinone core can undergo modifications, although this is less common, to create fused heterocyclic systems with unique three-dimensional structures. nih.gov The versatility of this compound makes it an invaluable tool for medicinal chemists in the design and synthesis of novel drug candidates. researchgate.netnih.gov

For instance, the synthesis of various quinazolinone derivatives often starts from precursors that, while not being this compound itself, share the core quinazolinone structure. These syntheses highlight the chemical tractability of the quinazolinone scaffold. researchgate.netorganic-chemistry.org

Table 1: Synthetic Transformations of the Quinazolinone Scaffold
Reaction TypeReagents and ConditionsResulting Functional Group/ModificationReference
AcylationAcetic anhydride, trimethylamine (B31210) in CH2Cl2N-acetylation of the amino group nih.govmdpi.com
Sulfonylationp-toluenesulfonyl chloride, trimethylamine in CH2Cl2N-sulfonylation of the amino group nih.gov
CyclizationIsatins and trifluoroacetic acid chlorides with Fe(III) catalysisFormation of fused tricyclic systems nih.gov
One-pot multicomponent reactionAnthranilamide derivatives and aldehydes with p-toluenesulfonic acidSynthesis of diverse quinazolin-4-one derivatives researchgate.net

Development of Combinatorial Libraries for Chemical Biology Research

The adaptability of the this compound scaffold lends itself well to the construction of combinatorial libraries. nih.gov These libraries, comprising a large number of structurally related compounds, are essential for exploring chemical space and identifying molecules with specific biological activities. By systematically varying the substituents at different positions of the quinazolinone core, researchers can generate a diverse collection of compounds for screening in various biological assays. researchgate.net

Solid-phase synthesis has emerged as a powerful technique for the rapid generation of such libraries. nih.gov Attaching the this compound scaffold to a solid support allows for the efficient and sequential addition of different building blocks, followed by cleavage from the resin to yield the final products. nih.gov This approach facilitates the purification process and enables the parallel synthesis of a large number of compounds. nih.gov

Strategies for High-Throughput Screening in Early-Stage Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries against specific biological targets. The development of combinatorial libraries based on the this compound scaffold provides a rich source of molecules for HTS campaigns. These campaigns aim to identify "hits"—compounds that exhibit a desired biological activity.

Various HTS assays can be employed, including enzyme inhibition assays, receptor binding assays, and cell-based assays. The structural diversity within the quinazolinone-based libraries increases the probability of finding hits with novel mechanisms of action. Once identified, these hits can be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. Molecular docking studies are often used to predict the binding modes of these compounds with their biological targets, guiding further derivatization. mdpi.com

Application as Bioactive Molecule Probes in Fundamental Biological Studies

Beyond their potential as therapeutic agents, derivatives of this compound can also serve as valuable tools for basic biological research. These compounds can be designed as molecular probes to investigate the function of specific proteins or pathways. For example, a fluorescently labeled quinazolinone derivative could be used to visualize the localization of its target protein within a cell.

The development of selective inhibitors for specific enzymes or receptors is another important application. Such inhibitors can be used to dissect complex biological processes and to validate potential drug targets. The 2,3-dihydroquinazolin-4(1H)-one scaffold has been identified as a "privileged structure" in drug design, meaning it can interact with a variety of biological targets. rsc.org

Design and Exploration of Next-Generation Quinazolinone-Based Compounds

The ongoing exploration of the chemical space around the quinazolinone scaffold continues to yield compounds with improved therapeutic potential. scinito.ai The design of next-generation quinazolinone-based compounds often involves computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular modeling, to guide the synthetic efforts. rsc.org These approaches help in understanding the key structural features required for biological activity and in predicting the properties of new derivatives.

Recent research has focused on developing quinazolinone derivatives with enhanced potency and selectivity against various targets, including protein kinases, which are often implicated in cancer. nih.gov The synthesis of novel fused heterocyclic systems incorporating the quinazolinone core is another promising avenue for discovering compounds with unique pharmacological profiles. nih.gov

Interdisciplinary Research Opportunities and Collaborations

The multifaceted nature of research involving this compound and its derivatives necessitates a collaborative and interdisciplinary approach. Success in this field relies on the synergy between synthetic organic chemists, medicinal chemists, computational biologists, and pharmacologists.

Organic chemists are essential for developing efficient and versatile synthetic routes to new quinazolinone analogs. organic-chemistry.org Medicinal chemists then apply their expertise to design and optimize compounds with desirable biological activities and drug-like properties. Computational biologists employ in silico methods to model drug-target interactions and predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds. nih.gov Finally, pharmacologists and cell biologists are crucial for evaluating the efficacy and mechanism of action of these compounds in relevant biological systems. Such collaborations are vital for translating fundamental chemical discoveries into tangible therapeutic benefits.

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
2-styrylquinazolin-4(3H)-one
2-(4-hydroxystyryl)quinazolin-4(3H)-one
N-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-difluorophenyl)acetamide
N-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide
2-(trifluoromethyl)quinazoline-4(3H)-ones
3-(2-(4-ethynylstyryl)-4-oxoquinazolin-3(4H)-yl) benzoic acid
N-(4-fluorophenyl)quinazolin-4-amine
N-(3-(2,3-dihydroxypropoxy)phenyl)-2-(3-(trifluoromethyl)phenyl)-3,4-dihydro-3-methyl-4-oxoquinazoline-8-carboxamide
3-propylquinazoline-2,4(1H,3H)-dione
3-cyclohexylquinazoline-2,4(1H,3H)-dione
N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide
N-(2-bromophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide
N-(5-chloro-2-methylphenyl)-3-((7-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxamide
N-(5-chloro-2-methylphenyl)-3-((7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxamide
7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one
N-(7-Dichloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide
tert-Butyl-(2-(8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)butan-2-yl)carbamate
2-(8-(4-Benzylidene)-4-(4-phenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)butan-2-amine hydrochloride

Q & A

Q. What are the common synthetic routes for 7-Amino-3,4-dihydroquinazolin-2(1H)-one?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions involving isatoic anhydride, aldehydes, and amines under acidic conditions. For example, refluxing isatoic anhydride with an aldehyde and 1,3,4-thiadiazol-2-amine in the presence of p-TsOH (para-toluenesulfonic acid) in water for 2 hours yields derivatives of dihydroquinazolinones . Heterogeneous catalysts (e.g., silica-supported acids) can also be employed to improve eco-friendliness and yield . Purification often involves recrystallization from ethanol or chromatography.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., NH and carbonyl groups) .
  • LC/MS and HRMS : For molecular weight validation and fragmentation analysis .
  • Elemental Analysis (CHN) : To verify purity and stoichiometry .
  • X-ray Crystallography : For definitive structural elucidation, as seen in related quinazolinone derivatives .

Q. What are the foundational biological activities associated with quinazolinone derivatives?

  • Methodological Answer : Quinazolinones exhibit antimicrobial, anticancer, and antihistaminic properties. For instance:
  • Antimicrobial activity is tested via agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Anticancer potential is assessed through cytotoxicity assays (e.g., MTT) on cancer cell lines, with structural modifications (e.g., sulfamoyloxy groups) enhancing activity .

Advanced Research Questions

Q. How can researchers address discrepancies in yield when using different catalytic systems for synthesizing this compound?

  • Methodological Answer : Discrepancies often arise from variations in catalyst loading, solvent polarity, or reaction time. Systematic optimization involves:
  • Design of Experiments (DoE) : To test parameters like temperature, catalyst type (homogeneous vs. heterogeneous), and solvent .
  • Kinetic Studies : Monitoring reaction progress via TLC or HPLC to identify rate-limiting steps .
  • Purity Checks : Impurities from side reactions (e.g., over-oxidation) may reduce yield; recrystallization or column chromatography can mitigate this .

Q. What strategies enhance the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Structural Modifications : Introducing electron-withdrawing groups (e.g., chloro, sulfamoyl) or alkyl chains to improve membrane permeability .
  • Structure-Activity Relationship (SAR) Studies : Comparing substituent effects on bioactivity using in vitro models .
  • Molecular Docking : Predicting binding affinities to target proteins (e.g., thymidylate synthase for anticancer activity) .

Q. How should researchers reconcile conflicting reports on the antimicrobial efficacy of quinazolinone derivatives?

  • Methodological Answer : Contradictions may stem from:
  • Test Strain Variability : Use standardized strains (e.g., ATCC controls) and minimum inhibitory concentration (MIC) assays for consistency .
  • Experimental Conditions : Control pH, temperature, and inoculum size to ensure reproducibility .
  • Synergistic Effects : Evaluate combinations with known antibiotics to clarify mechanisms .

Q. What experimental approaches assess the stability of this compound under environmental stressors?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to heat, humidity, or UV light, then analyze degradation products via HPLC or GC-MS .
  • Surface Adsorption Analysis : Use microspectroscopic imaging (e.g., AFM, Raman) to study interactions with indoor surfaces, relevant for drug formulation storage .
  • pH-Dependent Stability : Monitor structural integrity in buffers across physiological pH ranges (2–9) .

Data Analysis & Experimental Design

Q. How can researchers design a robust SAR study for novel quinazolinone derivatives?

  • Methodological Answer :
  • Library Synthesis : Prepare derivatives with systematic substituent variations (e.g., alkyl, aryl, heterocyclic groups) .
  • High-Throughput Screening : Use 96-well plates for parallel bioactivity testing .
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate structural features with activity trends .

Q. What steps validate the crystallographic data of quinazolinone derivatives?

  • Methodological Answer :
  • CCDC Deposition : Submit X-ray data to the Cambridge Structural Database for peer validation .
  • R-Factor Analysis : Ensure convergence to values <0.05 for high confidence .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to confirm packing stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 2
7-Amino-3,4-dihydroquinazolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.